Lithium 4-ethylhexanoate Lithium 4-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 94313-54-9
VCID: VC16952970
InChI: InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C8H15LiO2
Molecular Weight: 150.2 g/mol

Lithium 4-ethylhexanoate

CAS No.: 94313-54-9

Cat. No.: VC16952970

Molecular Formula: C8H15LiO2

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Lithium 4-ethylhexanoate - 94313-54-9

Specification

CAS No. 94313-54-9
Molecular Formula C8H15LiO2
Molecular Weight 150.2 g/mol
IUPAC Name lithium;4-ethylhexanoate
Standard InChI InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Standard InChI Key XMSZNLYHBMXYJW-UHFFFAOYSA-M
Canonical SMILES [Li+].CCC(CC)CCC(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Lithium 2-ethylhexanoate consists of a lithium cation (Li⁺) coordinated to the deprotonated carboxylate group of 2-ethylhexanoic acid. The parent acid features a six-carbon chain with an ethyl branch at the second carbon, yielding the molecular formula C8H15LiO2\text{C}_8\text{H}_{15}\text{LiO}_2 . The carboxylate group’s resonance stabilization enhances the compound’s stability in organic solvents, a trait critical for its industrial utility.

Physical and Chemical Properties

Key physicochemical parameters derived from experimental data include:

PropertyValue
Molecular Weight150.144 g/mol
Boiling Point228°C at 760 mmHg
Flash Point116.6°C
Solubility in WaterSoluble
Vapor Pressure0.027 mmHg at 25°C
AppearanceOff-white powder

The compound’s solubility in polar aprotic solvents (e.g., dimethylformamide) and limited water solubility make it ideal for homogeneous catalysis . Its low vapor pressure minimizes inhalation hazards under standard conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Lithium 2-ethylhexanoate is synthesized via neutralization of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate:

LiOH+C8H16O2C8H15LiO2+H2O\text{LiOH} + \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{C}_8\text{H}_{15}\text{LiO}_2 + \text{H}_2\text{O}

The reaction typically proceeds in anhydrous toluene under reflux, yielding high-purity product after vacuum distillation .

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency, employing continuous-flow reactors to maintain stoichiometric control. Post-synthesis purification involves recrystallization from ethanol or hexane to remove residual acids and lithium salts, achieving >98% purity for commercial grades .

Applications in Industry and Research

Catalysis

Lithium 2-ethylhexanoate serves as a precursor in cross-coupling reactions, facilitating carbon-carbon bond formation in pharmaceutical intermediates. Its weak Lewis acidity enables selective activation of substrates without side reactions, a feature exploited in asymmetric synthesis.

Polymer Stabilization

In polymer chemistry, the compound acts as a thermal stabilizer for polyvinyl chloride (PVC), scavenging hydrochloric acid generated during degradation. This application leverages its high thermal stability (decomposition >200°C) and compatibility with organic polymer matrices .

Niche Uses

Emerging applications include:

  • Lithium-ion battery electrolytes: Enhancing ionic conductivity in gel polymer electrolytes.

  • Coordination chemistry: Serving as a ligand for transition metal complexes in catalysis.

Regulatory and Compliance Landscape

Global Regulatory Status

  • TSCA Inventory: Listed for commercial use in the U.S.

  • EU REACH: Registered under EC 239-657-5.

  • HS Code: 2915900090 (saturated acyclic monocarboxylic acids) .

Transportation Regulations

Classified as non-hazardous for transport under CFR and IATA guidelines, though bulk shipments require secondary containment to prevent environmental release .

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